4-(Ethanesulfonyl)aniline
Overview
Description
4-(Ethanesulfonyl)aniline is an organic compound with the molecular formula C8H11NO2S. It belongs to the group of aromatic compounds and is also known by other names such as this compound and 4-(Ethylsulfonyl)benzenamine. This compound is widely used in various fields, including pharmaceuticals, agrochemicals, dyes, and pigments.
Preparation Methods
The synthesis of 4-(Ethanesulfonyl)aniline can be achieved through several methods. One common synthetic route involves the sulfonylation of aniline derivatives. This process typically uses sulfonyl chlorides or sulfonic acids under acidic conditions . Another method involves the reduction of nitroarenes followed by sulfonylation . Industrial production methods often employ these reactions on a larger scale, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
4-(Ethanesulfonyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert nitro groups to amino groups, which can then be further functionalized.
Substitution: Electrophilic aromatic substitution reactions are common, where the ethylsulfonyl group can be replaced with other functional groups.
Common reagents used in these reactions include sulfonyl chlorides, sulfonic acids, and reducing agents like sodium borohydride . The major products formed from these reactions are typically sulfone derivatives and substituted aromatic compounds .
Scientific Research Applications
4-(Ethanesulfonyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: This compound is studied for its potential biological activities, including anti-inflammatory and antibacterial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Ethanesulfonyl)aniline involves its interaction with specific molecular targets and pathways. For instance, its sulfonyl group can participate in various biochemical reactions, leading to the formation of active intermediates . These intermediates can then interact with enzymes and other proteins, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
4-(Ethanesulfonyl)aniline can be compared with other similar compounds, such as:
4-(Methylsulfonyl)aniline: This compound has a similar structure but with a methyl group instead of an ethyl group.
This compound: Another closely related compound, differing slightly in its molecular structure.
The uniqueness of this compound lies in its specific chemical properties and the range of applications it offers in various fields.
Properties
IUPAC Name |
4-ethylsulfonylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-2-12(10,11)8-5-3-7(9)4-6-8/h3-6H,2,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBJKYWQOFCTMLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80212725 | |
Record name | Aniline, p-(ethylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80212725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6334-01-6 | |
Record name | 4-(Ethylsulfonyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6334-01-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aniline, p-(ethylsulfonyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006334016 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6334-01-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31377 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Aniline, p-(ethylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80212725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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